

Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide

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Compound of Interest

Compound Name: *Tutin,6-acetate*

Cat. No.: *B14785201*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tutin,6-acetate**, a sesquiterpene lactone isolated from *Clerodendrum campbellii*. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Spectroscopic Data Summary

The structural elucidation of **Tutin,6-acetate** is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Tutin,6-acetate (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.05	d	5.5
2	5.01	dd	5.5, 4.5
3	2.55	m	
4	2.15	m	
4-Me	1.05	d	7.0
5	3.20	d	4.5
6	4.85	s	
8	1.95	m	
8-Me	0.95	d	7.0
9	2.80	m	
12	1.80	s	
OAc	2.10	s	

Table 2: ^{13}C NMR Spectroscopic Data for Tutin,6-acetate (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)
1	134.5
2	75.1
3	45.2
4	35.8
4-Me	15.2
5	58.7
6	85.3
7	170.1
8	40.1
8-Me	12.5
9	50.5
10	145.8
11	120.3
12	175.5
13	8.1
OAc (C=O)	170.5
OAc (CH ₃)	21.1

Table 3: IR and MS Spectroscopic Data for Tutin,6-acetate

Technique	Data
IR (KBr, cm^{-1})	3450 (O-H), 1775 (γ -lactone C=O), 1735 (acetate C=O), 1650 (C=C)
MS (ESI-TOF)	m/z 337.1285 [M+H] ⁺ (Calcd. for C ₁₇ H ₂₁ O ₇ , 337.1287)

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δ H 7.26 ppm and δ C 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

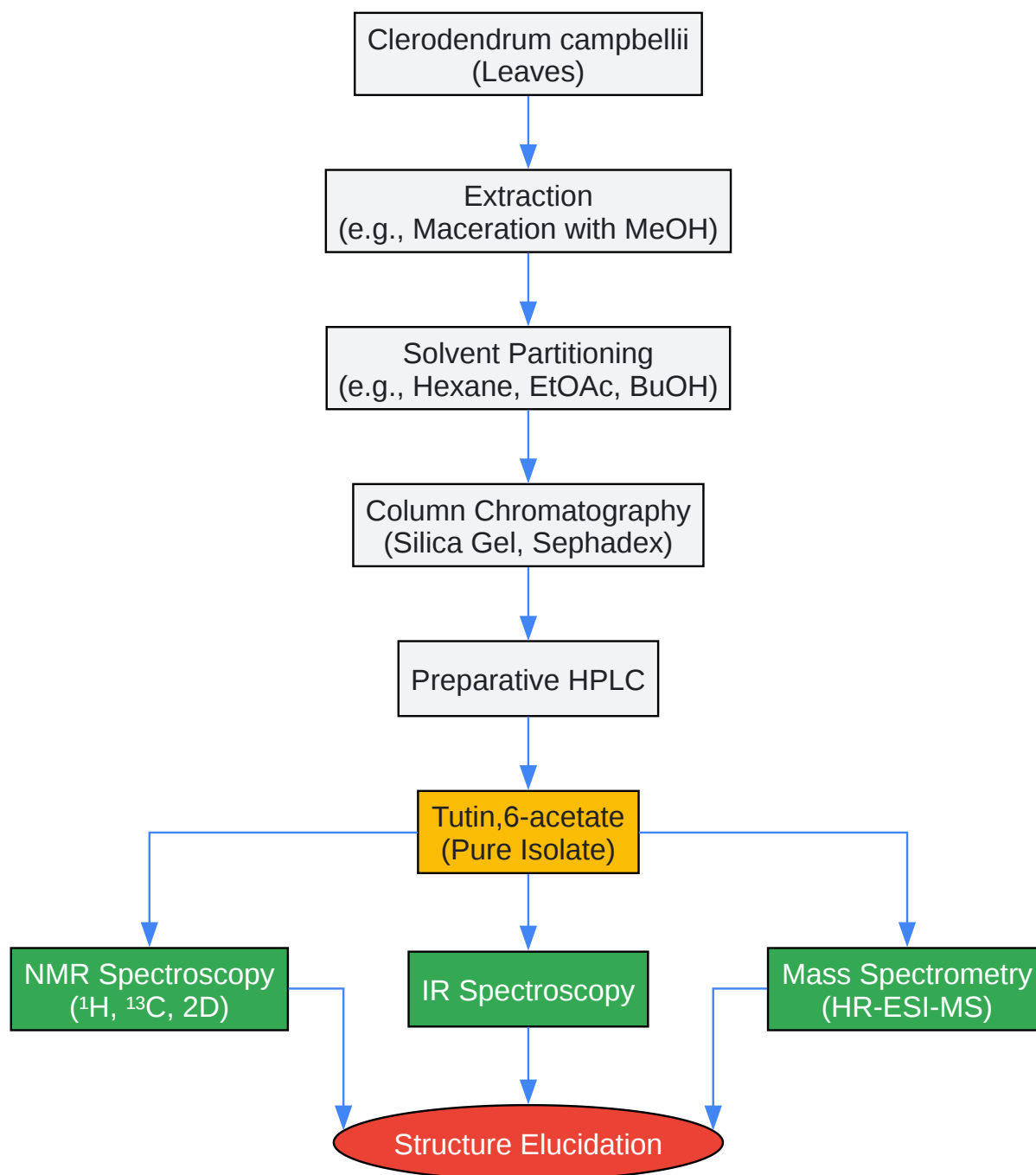
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer provided accurate mass measurements, which were used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Tutin,6-acetate** from its natural source.



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Figure 1: General workflow for the isolation and spectroscopic analysis of **Tutin,6-acetate**.

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